molecular formula C7H9BrN2 B1276794 5-Bromo-3,4-dimethylpyridin-2-amine CAS No. 374537-97-0

5-Bromo-3,4-dimethylpyridin-2-amine

Cat. No. B1276794
CAS RN: 374537-97-0
M. Wt: 201.06 g/mol
InChI Key: YAVKJNIMFGZBSY-UHFFFAOYSA-N
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Description

“5-Bromo-3,4-dimethylpyridin-2-amine” is an organic compound with the molecular weight of 201.07 . It is also known as “5-bromo-N,3-dimethyl-2-pyridinamine” and has the CAS Number: 245765-66-6 . It is used as an active pharmaceutical ingredient .


Synthesis Analysis

The synthesis of “5-Bromo-3,4-dimethylpyridin-2-amine” can be achieved through various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another method involves the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3,4-dimethylpyridin-2-amine” consists of a pyridine ring substituted with bromine and two methyl groups .


Physical And Chemical Properties Analysis

“5-Bromo-3,4-dimethylpyridin-2-amine” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 278.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Pharmaceutical Synthesis

5-Bromo-3,4-dimethylpyridin-2-amine is an active pharmaceutical ingredient (API) used in the synthesis of various drugs . Its bromo and amino groups make it a versatile intermediate for constructing complex molecules, particularly in the development of medications targeting neurological disorders.

Material Science

This compound is utilized in material science research, particularly in the development of organic semiconductors due to its stable pyridine ring structure which can facilitate charge transfer .

Agrochemical Research

In agrochemical research, 5-Bromo-3,4-dimethylpyridin-2-amine serves as a precursor for the synthesis of herbicides and pesticides. Its structural properties allow for the creation of compounds that are effective in pest control while being safe for crops .

Dye and Pigment Production

The compound is also used in the production of dyes and pigments. The bromine atom can undergo further reactions to create a variety of colored compounds used in textile and ink industries .

Chemical Research

Researchers use 5-Bromo-3,4-dimethylpyridin-2-amine to study noncovalent supramolecular interactions in crystal structures. This helps in understanding the formation of molecular complexes and designing new materials .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent to develop new analytical methods for the detection and quantification of various substances. Its reactivity with other compounds can be exploited to create specific indicators .

Organic Synthesis

It is a valuable building block in organic synthesis, used to construct a wide range of organic compounds. Its reactivity allows for selective transformations, making it a key reagent in multi-step synthesis processes .

Catalysis

5-Bromo-3,4-dimethylpyridin-2-amine is explored as a potential ligand in catalysis. Its ability to bind to metals can be harnessed to create catalysts that facilitate various chemical reactions .

Safety and Hazards

“5-Bromo-3,4-dimethylpyridin-2-amine” is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

There are ongoing research and development activities involving “5-Bromo-3,4-dimethylpyridin-2-amine”. For instance, there are processes for preparing “5-Bromo-3,4-dimethylpyridin-2-amine” and “6-Bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine” that have been disclosed .

properties

IUPAC Name

5-bromo-3,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVKJNIMFGZBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426619
Record name 5-Bromo-3,4-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4-dimethylpyridin-2-amine

CAS RN

374537-97-0
Record name 5-Bromo-3,4-dimethyl-2-pyridinamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,4-dimethylpyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90426619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,4-dimethylpyridin-2-amine
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